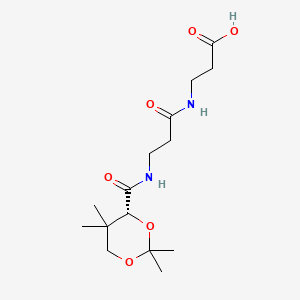
Des-2,4-Dihydroxy Pantothenic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-2,4-Dihydroxy Pantothenic Acid is a derivative of pantothenic acid, which is also known as vitamin B5. Pantothenic acid is a water-soluble vitamin that is essential for the synthesis of coenzyme A (CoA), a critical cofactor in various biochemical reactions. This compound is an intermediate in the synthesis of pantetheine, a building block of CoA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Des-2,4-Dihydroxy Pantothenic Acid can be synthesized through chemical, chemo-enzymatic, and microbial routes. The chemical synthesis involves the use of β-alanine and 2,4-dihydroxy-3,3-dimethylbutyric acid (pantoic acid) under controlled conditions . Chemo-enzymatic methods combine chemical synthesis with enzymatic catalysis to improve yield and specificity . Microbial production involves the metabolic engineering of microorganisms to produce the compound through fermentation .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation due to its safety and efficiency. Metabolic engineering strategies are employed to enhance the production yield by optimizing the biosynthetic pathways in microorganisms .
Analyse Chemischer Reaktionen
Types of Reactions: Des-2,4-Dihydroxy Pantothenic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions include pantetheine and coenzyme A, both of which play crucial roles in cellular metabolism .
Wissenschaftliche Forschungsanwendungen
Des-2,4-Dihydroxy Pantothenic Acid has a wide range of scientific research applications:
Wirkmechanismus
Des-2,4-Dihydroxy Pantothenic Acid exerts its effects by being incorporated into coenzyme A. Coenzyme A is involved in various biochemical pathways, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of acetylcholine . The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are critical for lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
- Pantothenic Acid (Vitamin B5)
- Pantetheine
- Coenzyme A
Comparison: Des-2,4-Dihydroxy Pantothenic Acid is unique due to its specific role as an intermediate in the synthesis of pantetheine and coenzyme A. Unlike pantothenic acid, which is directly involved in various metabolic pathways, this compound serves as a precursor, making it essential for the biosynthesis of more complex molecules .
Eigenschaften
Molekularformel |
C15H26N2O6 |
|---|---|
Molekulargewicht |
330.38 g/mol |
IUPAC-Name |
3-[3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C15H26N2O6/c1-14(2)9-22-15(3,4)23-12(14)13(21)17-7-5-10(18)16-8-6-11(19)20/h12H,5-9H2,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
VKBAMKZZEZTJLI-LBPRGKRZSA-N |
Isomerische SMILES |
CC1(COC(O[C@H]1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |
Kanonische SMILES |
CC1(COC(OC1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


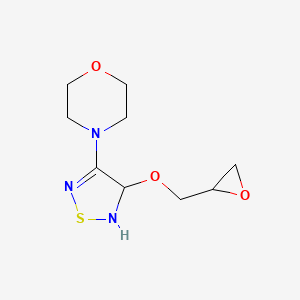
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
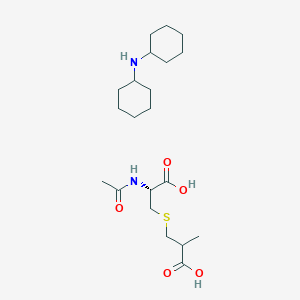
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)

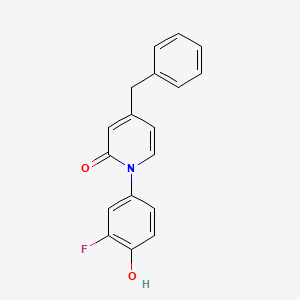

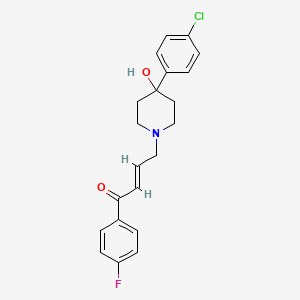
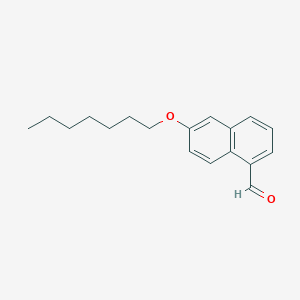
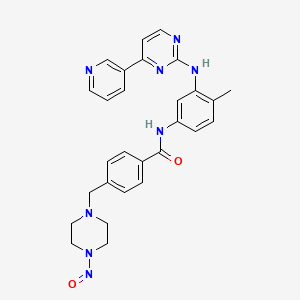
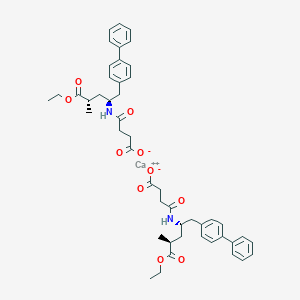
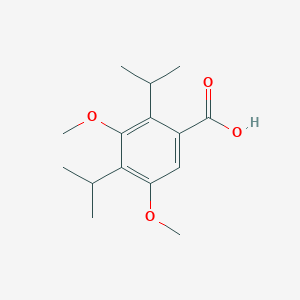
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
